molecular formula C14H12ClNO2 B8716213 (2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone

(2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B8716213
M. Wt: 261.70 g/mol
InChI Key: NRIUXRXDBVAPGT-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H12ClNO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,16H2,1H3

InChI Key

NRIUXRXDBVAPGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-[4-chloro-2-(4-fluoro-benzoyl)-phenyl]-4-fluoro-benzamide (6.0 g, 16 mmol), prepared as described above for compound 1s, in MeOH (400 mL) was added 5N NaOH (50 mL) and the resulting solution was allowed to reflux for 16 h. The solution was cooled to room temperature and concentrated in vacuo. The aqueous portion was extracted with CH2Cl2 (2×100 mL). The combined organic portions were washed with H2O (3×50 mL), dried over MgSO4, filtered and evaporated in vacuo. The resulting residue was purified by column chromatography (silica gel, 5 to 25% EtOAc/hexanes) and recrystallized from MeOH to provide 1u (3.5 g, 83%) as a light yellow powder MS m/z=262 (M+H).
Name
N-[4-chloro-2-(4-fluoro-benzoyl)-phenyl]-4-fluoro-benzamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Yield
83%

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